N-Hydroxy-11-azaartemisinin

説明

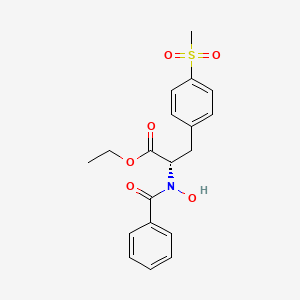

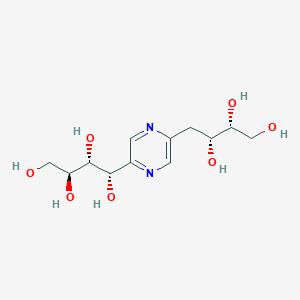

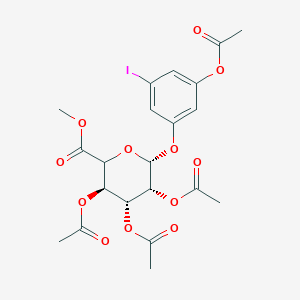

“N-Hydroxy-11-azaartemisinin” is a compound with the molecular formula C15H23NO5 . It is a derivative of artemisinin, which is a medication used to treat malaria . The compound has been the subject of research due to its potential antimalarial properties .

Synthesis Analysis

The synthesis of “N-Hydroxy-11-azaartemisinin” involves the conversion of artemisinin into new amino- and hydroxy-functionalized 11-aza prototypes . This conversion is achieved on a multigram scale by reaction with hydrazine, hydroxylamine, and 2-amino ethanol .

Molecular Structure Analysis

The molecular structure of “N-Hydroxy-11-azaartemisinin” is characterized by a molecular weight of 297.35 g/mol . The compound’s structure includes an endoperoxide bridge, which is a key feature of artemisinin and its derivatives .

Physical And Chemical Properties Analysis

“N-Hydroxy-11-azaartemisinin” has a molecular weight of 297.35 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 0 .

科学的研究の応用

Anticancer Activity

N-Hydroxy-11-azaartemisinin derivatives have shown promising results in the field of cancer research . A series of new compounds were prepared using 11-azaartemisinin and various azides, and these synthesized compounds were evaluated for their cytotoxic activity against KB and HepG2 cell lines . Thirteen of the synthesized compounds displayed good cytotoxic activity against these human cancer cell lines, with half maximal inhibitory concentration values in a range of 4.27–70.40 μM .

Antimalarial Activity

N-Hydroxy-11-azaartemisinin has potential applications in the treatment of malaria . N-11-azaartemisinins potentially active against Plasmodium falciparum were designed by combining molecular electrostatic potential (MEP), ligand-receptor interaction, and models built with supervised machine learning methods . The insights extracted from this investigation enabled the design of sixteen new N-11-azaartemisinins .

Synthesis of New Compounds

N-Hydroxy-11-azaartemisinin is used in the synthesis of new compounds . These new compounds were prepared under mild reaction conditions using click reaction of 11-azaartemisinin and various azides . All the synthesized compounds were fully characterized by spectral data .

Drug Design

N-Hydroxy-11-azaartemisinin is used in the design of new drugs . The optimization of molecular structures was performed using the B3LYP/6-31G* approach . MEP maps and ligand-receptor interactions were used to investigate key structural features required for biological activities and likely interactions between N-11-azaartemisinins and heme, respectively .

Cytotoxic Activity

Some N-Hydroxy-11-azaartemisinin derivatives have shown cytotoxic activity . For example, the diol 7 exhibited cytotoxic activity against human breast ductal carcinoma .

Antimalarial Drug Development

N-Hydroxy-11-azaartemisinin is used in the development of antimalarial drugs . The supervised machine learning methods allowed the separation of the investigated compounds into two classes: cha and cla, with the properties εLUMO+1 (one level above lowest unoccupied molecular orbital energy), d (C 6 -C 5) (distance between C 6 and C 5 atoms in ligands), and TSA (total surface area) responsible for the classification . The result of this application showed twelve new promising N-11-azaartemisinins for synthesis and biological evaluation .

将来の方向性

作用機序

Target of Action

N-Hydroxy-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of artemisinin and its derivatives are the Plasmodium parasites , which cause malaria . In addition, recent studies have shown that artemisinin derivatives also possess anticancer activity with strong selectivity .

Mode of Action

It is known that artemisinin and its derivatives interact with theheme (iron(II)-protoporphyrin IX) produced by the Plasmodium parasites during their digestion of hemoglobin . This interaction leads to the generation of reactive oxygen species that damage the parasite . In the context of cancer, artemisinin derivatives are believed to induce cell cycle arrest and apoptosis .

Biochemical Pathways

Artemisinin and its derivatives, including N-Hydroxy-11-azaartemisinin, affect several biochemical pathways. In the case of malaria, they interfere with the heme detoxification pathway of the Plasmodium parasites . In cancer cells, they are known to affect various pathways involved in cell proliferation and survival .

Pharmacokinetics

It is known that artemisinin derivatives generally havelow oral bioavailability due to their poor absorption . N-Hydroxy-11-azaartemisinin has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int 189.4, CL tot 32.2 ml/min/kg), and high relative bioavailability (F = 59%) .

Result of Action

The result of N-Hydroxy-11-azaartemisinin’s action is the death of the Plasmodium parasites in the case of malaria . In cancer, it leads to the death of cancer cells . Several derivatives of N-Hydroxy-11-azaartemisinin have shown high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice .

Action Environment

The action of N-Hydroxy-11-azaartemisinin can be influenced by various environmental factors. For instance, the presence of ferrous iron enhances the antimalarial activity of artemisinin derivatives . Additionally, the pH of the environment can affect the stability of these compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of N-Hydroxy-11-azaartemisinin.

特性

IUPAC Name |

(1R,4S,5R,8S,9R,12R,13R)-11-hydroxy-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMKGYLLDNUUNG-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301105743 | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086409-82-6 | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086409-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)